7-Methoxy-3-nitro-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKWZJLKXVKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533176 | |
| Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92210-60-1 | |
| Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methoxy 3 Nitro 2h Chromene and Analogous Structures
Established Reaction Pathways for 3-Nitro-2H-chromenes
The construction of the 3-nitro-2H-chromene core is often achieved through tandem reactions that efficiently form the heterocyclic ring in a single operational step. These methods are valued for their atom economy and procedural simplicity.
Multi-Component Condensation Reactions (e.g., Salicylaldehydes and β-Nitrostyrenes)
A prominent and widely utilized method for the synthesis of 3-nitro-2H-chromenes involves the condensation reaction between salicylaldehydes and β-nitrostyrenes. researchgate.netbeilstein-journals.org This reaction typically proceeds through a domino sequence initiated by an oxa-Michael addition of the salicylaldehyde's hydroxyl group to the electron-deficient β-nitrostyrene. This is followed by an intramolecular Henry-type (nitro-aldol) reaction and subsequent dehydration to yield the final 3-nitro-2H-chromene product. organic-chemistry.orgresearchgate.net Various catalysts, including bases and organocatalysts, can be employed to facilitate this transformation, often providing good to excellent yields of the desired products. researchgate.netnih.gov The reaction is versatile, allowing for a range of substituents on both the salicylaldehyde (B1680747) and the β-nitrostyrene, which enables the generation of a diverse library of 3-nitro-2H-chromene derivatives. nih.gov
For instance, the reaction of various salicylaldehydes with β-nitrostyrenes in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) at moderate temperatures can afford the corresponding 3-nitrochromenes in high yields. researchgate.net The reaction conditions can be optimized to be solvent-free, enhancing the green credentials of the synthesis. organic-chemistry.org
Oxa-Michael-Henry Dehydration Reaction
The oxa-Michael-Henry dehydration cascade is the mechanistic cornerstone of the multi-component condensation described above. organic-chemistry.orgresearchgate.net This sequence begins with the nucleophilic attack of the phenoxide, generated from the salicylaldehyde, onto the carbon-carbon double bond of the nitroalkene (oxa-Michael addition). nih.govrsc.org The resulting intermediate then undergoes an intramolecular cyclization via a Henry reaction, where the α-carbon of the nitro group attacks the aldehyde's carbonyl carbon. The final step is a dehydration of the cyclic hemiacetal intermediate to form the stable 2H-chromene ring. organic-chemistry.org
This tandem reaction is highly efficient for constructing the 3-nitro-2H-chromene scaffold. A solvent-free approach using ball milling with potassium carbonate as a catalyst has been reported to provide 3-nitro-2H-chromenes in high yields (up to 97%) and with short reaction times. organic-chemistry.org This method is environmentally friendly and cost-effective. organic-chemistry.org The reactivity in this cascade can be influenced by the electronic nature of the substituents on the nitroalkene, with electron-deficient derivatives showing higher reactivity. organic-chemistry.org
Catalytic Strategies in Chromene Synthesis
The development of catalytic systems has revolutionized the synthesis of chromenes, offering pathways to enantiomerically enriched products and enabling reactions under milder conditions with greater efficiency.
Organocatalysis in the Formation of 3-Nitro-2H-chromenes (e.g., Proline/NaOAc, Chiral Amine Catalysts)
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-nitro-2H-chromenes. Chiral secondary amines, often derived from proline, are particularly effective in catalyzing the reaction between salicylaldehydes and nitroolefins. chim.itresearchgate.net These catalysts operate through an iminium ion activation mechanism, where the chiral amine reversibly condenses with the salicylaldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of the nitroalkene. msu.edu
The use of L-proline and its derivatives can lead to the formation of chiral 3-nitro-2H-chromenes with good yields and enantioselectivities. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govtcichemicals.com For example, the reaction catalyzed by a combination of a chiral secondary amine and an acid co-catalyst can produce 3-nitro-2H-chromenes with up to 91% enantiomeric excess (ee). researchgate.net Different chiral amine catalysts, including those based on pyrrolidine (B122466) and other cyclic amines, have been explored to optimize the stereochemical outcome of the reaction. alfachemic.comrsc.orgyale.edunih.gov
| Catalyst | Substrates | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-thioimidazole / Salicylic acid | Salicylaldehydes, β-nitrostyrenes | Room Temperature | Moderate to Good | Up to 91% | chim.itresearchgate.net |
| L-Pipecolic acid | Salicylaldehydes, β-nitrostyrenes | Toluene, 80 °C | Good | - | chim.it |
| Chiral Squaramide | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | - | Up to 82% | Up to 99% | nih.gov |
Metal-Catalyzed Routes (e.g., Gold, Iron, Silver)
Transition metal catalysis offers alternative and efficient pathways for the synthesis of chromene derivatives. Gold, iron, and silver catalysts have been successfully employed in various cyclization and annulation reactions to construct the chromene core.
Gold (Au) catalysts, particularly cationic gold(I) complexes, are effective in activating alkynes towards nucleophilic attack. acs.orgrsc.orgsouthwestern.edu Gold-catalyzed reactions can be used for the stereoselective synthesis of complex chromene derivatives through cascade reactions. acs.orgnih.gov For instance, Ph3PAuNTf2 has been used to synthesize 2H-chromenes from propargyl aryl ethers in good to high yields. msu.edu The reaction is versatile and tolerates a wide range of functional groups. msu.edu
Iron (Fe) catalysts, such as FeCl3, provide a cost-effective and environmentally benign option for chromene synthesis. Iron-catalyzed intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde can produce 3-substituted 2H-chromenes in high yields. msu.edu This method is generally efficient, although substrates with strong electron-withdrawing groups like a nitro group may react slower. msu.edu
Silver (Ag) catalysts have also been utilized in the synthesis of chromene derivatives. Silver-catalyzed reactions of ortho-alkynylsalicylaldehydes with alkenes can lead to complex benzo[de]chromenyl ketones through a cascade process. rsc.org Silver nanoparticles (AgNp) have been reported as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes in an aqueous medium at room temperature, highlighting a green chemistry approach. nanobioletters.com Furthermore, silver-catalyzed chlorocyclization of aryl 3-aryl-2-propyn-1-yl ethers provides a direct route to 3-chloro-2H-chromenes. researchgate.netacs.org The reaction of 2-aryl-substituted 3-nitro-2H-chromenes with azomethine ylides in the presence of AgOAc can lead to chromeno[3,4-c]pyrrolidines. mdpi.com
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Gold (I) complexes | Cascade reaction | o-(Alkynyl)styrenes with thio- or seleno-aryl groups | Indeno[1,2-b]chromene derivatives | acs.orgnih.gov |
| FeCl3 | Intramolecular alkyne-carbonyl metathesis | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | msu.edu |
| Silver triflate | Domino hydroarylation/cycloisomerization | ortho-Alkynylbenzaldehydes | Aryl-functionalized 1H-isochromenes | acs.org |
| AgOAc | Michael addition/Mannich reaction | 3-Nitro-2-phenyl-2H-chromenes and azomethine ylides | Chromeno[3,4-c]pyrrolidines | mdpi.com |
Lithium Selenolate-Catalyzed Intramolecular Cyclization for 2H/4H-Chromenes
Lithium selenolates have been demonstrated as effective nucleophilic catalysts in the intramolecular Rauhut–Currier reaction for the synthesis of both 2H- and 4H-chromenes. nih.govacs.orgfigshare.comuj.edu.plnih.govjst.go.jp The regioselectivity of the cyclization is dependent on the nature of the substituents in the starting material. nih.govacs.org For instance, when the substrate contains an ethoxy group at a specific position, the formation of 2H-chromenes is favored. nih.gov Conversely, substrates with two enone fragments predominantly yield 4H-chromenes. nih.govacs.org
The proposed mechanism involves the addition of the lithium selenolate to an α,β-unsaturated system, generating an enolate. This enolate then undergoes an intramolecular Michael addition to a second Michael acceptor within the same molecule, leading to the cyclized product. nih.gov The catalytic cycle is completed by the elimination of the selenolate. This methodology offers a novel approach to the synthesis of substituted chromene derivatives. nih.govfigshare.com
Green Chemistry Principles in the Synthesis of Chromene Derivatives
The application of green chemistry principles to the synthesis of chromene derivatives aims to reduce the environmental impact by using sustainable materials, non-toxic catalysts, and gentle reaction conditions. nih.govingentaconnect.com Innovative techniques such as microwave irradiation, ultrasound assistance, the use of environmentally friendly catalysts and solvents, and mechanochemistry have been implemented to achieve these goals, often resulting in improved scalability, cost-effectiveness, and easier purification. nih.govingentaconnect.comresearchgate.net
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods for the production of chromene derivatives. nih.govrsc.org These techniques can dramatically reduce reaction times, improve yields, and enhance selectivity under environmentally benign conditions. researchgate.netnih.gov
Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases throughout the reaction volume. sciforum.net This uniform heating minimizes side reactions and often leads to cleaner products with higher yields. nih.gov For instance, microwave-assisted protocols have been successfully developed for synthesizing various quinoline (B57606) and pyrimidine-fused chromene derivatives, demonstrating significant improvements in efficiency compared to classical thermal methods. nih.gov In some cases, the yield of a product can be doubled when using microwave irradiation versus conventional heating. nih.gov
Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized high-temperature and high-pressure zones, which accelerates chemical reactions. sciforum.netresearchgate.net This method is particularly useful for reactions requiring milder conditions. rsc.org Sonochemical methods have been applied to produce various heterocyclic compounds, including pyrazole (B372694) and isoxazole (B147169) derivatives, achieving reaction completion in minutes compared to hours required for conventional heating. researchgate.net The combination of simultaneous microwave and ultrasound irradiation (SMUI) can further enhance reaction rates by leveraging both dielectric heating and cavitation phenomena. sciforum.net
| Technique | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Several hours to days | Well-established protocols | researchgate.net |
| Microwave Irradiation (MW) | Minutes to a few hours | Rapid, uniform heating; improved yields; reduced side products | researchgate.netrsc.orgnih.gov |
| Ultrasound (US) | Minutes to a few hours | Milder conditions; enhanced reaction rates via cavitation | rsc.orgsciforum.netresearchgate.net |
| Simultaneous MW-US (SMUI) | Minutes | Synergistic effect of dielectric heating and cavitation; fastest reaction rates | sciforum.net |
The choice of solvents and catalysts is critical in green synthesis. The development of protocols using non-toxic, recyclable solvents and efficient, reusable catalysts is a primary goal. nih.govingentaconnect.com Water, ionic liquids, and solvent-free conditions are increasingly preferred alternatives to volatile and toxic organic solvents. mdpi.comrsc.orgnih.gov
Aqueous media is an ideal green solvent, and its use has been demonstrated in the one-pot synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst at room temperature. nih.gov This method offers mild conditions, environmental friendliness, and excellent yields. nih.gov Similarly, visible-light-driven photocatalysis represents a sustainable approach. For example, a WO3/ZnO@NH2-EY nanocatalyst has been used for the synthesis of chromeno[4,3-b]chromenes under solvent-free conditions, utilizing clean and abundant solar energy. rsc.org
Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. mdpi.com They have been employed as effective media for the multicomponent synthesis of 3,4-dihydropyrano[c]chromene derivatives. mdpi.com The use of l-proline, an organocatalyst, has been reported for the synthesis of chromeno[2,3-b]chromenes, proceeding through a three-component reaction involving a Michael addition. rsc.org
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. nih.govingentaconnect.com This technique is recognized as a key principle of green chemistry and provides benefits in scalability and cost-effectiveness. nih.govresearchgate.net While specific applications for 7-Methoxy-3-nitro-2H-chromene are not extensively detailed, the methodology has been successfully implemented for the eco-friendly production of various chromene derivatives. nih.govingentaconnect.com This approach is particularly advantageous for its sustainability, although it is less frequently employed compared to microwave or ultrasound techniques for synthesizing related heterocyclic compounds like pyrazoles. rsc.org
Chemical Transformations and Derivatization of the Chromene Scaffold
The 3-nitro-2H-chromene framework, present in this compound, serves as a versatile intermediate for the synthesis of more complex chromane (B1220400) derivatives. arkat-usa.orgresearchgate.net The electron-withdrawing nitro group activates the double bond, making it susceptible to a variety of chemical transformations, particularly conjugate additions and cycloaddition reactions. researchgate.net
The activated double bond in 3-nitro-2H-chromenes readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. arkat-usa.orgresearchgate.net This reaction is a cornerstone for introducing functional diversity at the C4 position of the chromane ring system.
Carbonyl compounds, such as aldehydes and ketones, can act as nucleophiles in the presence of a base. arkat-usa.org A study exploring this transformation found that a combination of proline and sodium acetate (B1210297) (NaOAc) efficiently catalyzed the conjugate addition of isobutyraldehyde (B47883) to 3-nitro-2H-chromene. arkat-usa.org The proposed mechanism involves the formation of an enamine intermediate from the aldehyde and proline, which then attacks the nitrochromene. arkat-usa.org This reaction often proceeds with excellent diastereoselectivity, yielding trans-3-nitro-4-substituted chromanes. arkat-usa.org
| Nucleophile | Catalyst/Base | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes (e.g., Isobutyraldehyde) | Proline / NaOAc | trans-3-Nitro-4-substituted chromanes | Good yields, excellent diastereoselectivity | arkat-usa.org |
| Ketones | Various bases | trans-3-Nitro-4-substituted chromanes | Applicable to a range of ketones | arkat-usa.org |
| Azomethine Ylides (from α-iminoesters) | AgOAc | Michael adducts (cis,trans-configuration) | Reaction stops at Michael addition for 2-CCl₃ substituted chromenes | mdpi.com |
The double bond in 3-nitro-2H-chromenes also functions as an efficient dipolarophile in [3+2] cycloaddition reactions. researchgate.net This pathway provides a regio- and stereoselective route to complex fused heterocyclic systems, such as chromeno-pyrrolidines. mdpi.comresearchgate.net
A prominent example is the reaction with azomethine ylides. mdpi.comresearchgate.net These 1,3-dipoles, often generated in situ from sources like isatins and α-amino acids, react with 3-nitro-2H-chromenes to form spiro-fused chromeno[3,4-c]pyrrolidine structures. researchgate.net For instance, the three-component reaction of 3-nitro-2-trifluoromethyl-2H-chromenes with azomethine ylides generated from N-unsubstituted α-amino acids and isatins affords tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones in high yields (72-96%). researchgate.net
The reaction can proceed either as a concerted 1,3-dipolar cycloaddition or as a stepwise sequence of Michael addition followed by a Mannich reaction. mdpi.com The stereochemical outcome can often be controlled by the choice of catalyst, solvent, and temperature. mdpi.com For example, reactions of 2-aryl-substituted nitrochromenes with stabilized azomethine ylides in the presence of DBU and LiBr resulted in exo-adducts, whereas using Et₃N and AgOAc led to endo isomers. mdpi.com Similarly, N,N-cyclic azomethine imines have been used in catalyst-free [3+2] cycloadditions with 3-nitro-4H-chromenes to produce chromeno-condensed pyrazolo[1,2-a]pyrazoles diastereoselectively under mild conditions. rsc.org
Reduction of the Nitro- and Chromene Moieties
The reduction of 3-nitro-2H-chromenes, including this compound, offers a pathway to various synthetically useful compounds, primarily chroman derivatives and 3-aminochromenes. The reaction's outcome is highly dependent on the chosen reagents and conditions, which can be tailored to selectively reduce the nitro group, the chromene double bond, or both moieties simultaneously.
Catalytic hydrogenation is a prominent method for this transformation. The process typically involves a metal catalyst and a hydrogen source to achieve the reduction. The choice of catalyst and hydrogen donor can influence the chemoselectivity of the reaction, determining whether the nitro group or the carbon-carbon double bond is preferentially reduced. For instance, mechanochemical ball milling catalytic transfer hydrogenation (CTH) using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen source has been demonstrated as an effective method for reducing aromatic nitro compounds to their corresponding anilines. mdpi.com This technique is noted for its efficiency and tolerance of various functional groups. mdpi.com
Another advanced approach utilizes a heterogeneous biocatalyst, where a hydrogenase enzyme is immobilized on a carbon black support. nih.gov This system uses H₂ at atmospheric pressure to selectively reduce the nitro group to an amine, leaving other unsaturated bonds, such as the chromene double bond, intact. nih.gov This method is valued for its high chemoselectivity and operation under mild, aqueous conditions. nih.gov The reaction proceeds through an N-phenylhydroxylamine intermediate before yielding the final aniline (B41778) product. nih.gov
The reduction of both the nitro group and the C3-C4 double bond results in the formation of 3-aminochromane derivatives. These reactions are a key step in accessing the chromane scaffold from 3-nitro-2H-chromenes. rsc.org The stereochemistry of the resulting chromane is an important consideration in these synthetic transformations. researchgate.net
Below is a table summarizing various reduction methodologies for nitro-olefins, which are analogous to the 3-nitro-2H-chromene system.
| Method | Catalyst/Reagent | Hydrogen Source | Primary Product | Key Features |
|---|---|---|---|---|
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) | Ammonium Formate | Aromatic Amines | Efficient, clean, tolerates various functional groups. mdpi.com |
| Biocatalytic Hydrogenation | Hydrogenase on Carbon Black | H₂ (gas) | Aromatic Amines | High chemoselectivity for the nitro group; mild, aqueous conditions. nih.gov |
| General Catalytic Hydrogenation | Various (e.g., Pd, Pt, Ni) | H₂ (gas) | Aminochromanes | Reduces both the nitro group and the C=C double bond. rsc.orgresearchgate.net |
Regioselective Nitration of Chromenes
The introduction of a nitro group at the C3 position of the chromene ring is a key step in the synthesis of this compound and its analogs. This reaction's regioselectivity is crucial for obtaining the desired isomer. The electron-rich double bond within the pyran ring of the 2H-chromene scaffold is susceptible to electrophilic attack, making direct nitration a viable synthetic route.
Various nitrating agents and conditions have been explored to achieve this transformation. researchgate.net For instance, the treatment of certain 2,2-disubstituted-7-methoxychromenes with an excess of copper(II) nitrate (B79036) in acetic anhydride (B1165640) can lead to dinitration at both the C3 and C6 positions. researchgate.net This highlights the challenge of achieving selectivity between the pyran ring and the activated aromatic ring.
A modern and environmentally benign approach involves the use of clay-supported copper nitrate (Claycop). organic-chemistry.org This solid-supported reagent, often used with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), provides a mild and efficient system for the nitration of a wide range of aromatic and aliphatic olefins. organic-chemistry.org The reaction using Claycop is characterized by high conversions, excellent selectivity, and a simple workup procedure that involves filtration to separate the product, thereby avoiding polymeric byproducts. organic-chemistry.org The proposed mechanism involves the formation of a nitro radical, facilitated by Claycop and TEMPO under aerobic conditions. organic-chemistry.org This methodology represents an attractive alternative to traditional nitration methods that often require hazardous reagents and produce significant waste. organic-chemistry.org
The table below details different reagents used for the nitration of chromenes and related olefinic systems.
| Reagent System | Solvent/Conditions | Target Moiety | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Copper(II) Nitrate / Acetic Anhydride | 60 °C | 2,2-dimethyl-7-methoxy-4-chloro-2H-chromene | Leads to 3,6-dinitro-4-chlorochromene derivative. | researchgate.net |
| Ammonium Nitrate / Trifluoroacetic Acid | -15 °C to room temp. | 2,2-dimethyl-7-methoxy-4-chloro-2H-chromene | Exclusively yields the 6-nitro derivative (aromatic nitration). | researchgate.net |
| Clay-supported Copper Nitrate (Claycop) / TEMPO | 1,4-Dioxane, 80°C | Aromatic Olefins | High yield and selective formation of β-nitro olefins. | organic-chemistry.org |
| 68% Nitric Acid | Ethanol, heating | Evodionol / Allevodionol | Nitration of both the pyran and aromatic rings. | researchgate.net |
Stereochemical Control and Enantioselective Synthesis of 3 Nitro 2h Chromenes
Development of Chiral Catalysts for Asymmetric Synthesis
The primary method for producing enantiomerically enriched 3-nitro-2H-chromenes is the asymmetric organocatalytic tandem oxa-Michael-Henry reaction. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative (such as 4-methoxysalicylaldehyde to produce the 7-methoxy-substituted chromene) with a nitroalkene. The development of effective chiral catalysts has been central to the success of this approach.
Early efforts in this area provided moderate enantioselectivity acs.org. Significant advancements have been made through the rational design of bifunctional organocatalysts that can activate both reactants simultaneously. These catalysts often feature a hydrogen-bond donor moiety (like a thiourea (B124793) or amide group) to activate the nitroalkene and a basic site (typically a tertiary or secondary amine) to deprotonate the salicylaldehyde or form an iminium ion acs.orgresearchgate.netrsc.org.
L-proline and its derivatives have emerged as particularly effective catalysts. For instance, phenyl L-prolinamide, a structurally simple and accessible catalyst derived from L-proline, has been shown to produce 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity in short reaction times acs.org. The amide group in this catalyst is believed to play a dual role by activating the nitroalkene through hydrogen bonding, which facilitates both the initial oxa-Michael addition and the subsequent intramolecular Henry reaction acs.org. The use of co-catalysts, such as 4-nitrophenol (B140041) with 4-hydroxyprolinamide, has also been shown to improve yields and enantiomeric excess (ee) researchgate.net.
Bifunctional thiourea catalysts derived from cinchona alkaloids or amino acids represent another powerful class of catalysts for this transformation nih.govrsc.orglibretexts.org. These catalysts utilize the thiourea motif as a strong hydrogen-bond donor to activate the nitroolefin, while the amine component activates the salicylaldehyde, guiding the stereochemical outcome of the reaction libretexts.orgnih.gov.
| Catalyst Type | Key Features | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| L-Proline Derivatives (e.g., Phenyl L-prolinamide) | Bifunctional activation via amide N-H hydrogen bonding and amine catalysis. | Excellent (up to 96%) | acs.org |
| Hydroxyprolinamide / Co-catalyst | Utilizes a co-catalyst (e.g., 4-nitrophenol) to enhance performance. | Good (up to 90%) | researchgate.net |
| Bifunctional Thioureas | Strong H-bond donation from thiourea motif combined with amine base. | Good to Excellent | beilstein-journals.org |
| L-Pipecolinic Acid | High yields but generally results in poor enantioselectivity. | Poor (5-17%) | beilstein-journals.org |
Kinetic Resolution of Racemic 3-Nitro-2H-chromene Derivatives
While direct asymmetric synthesis is often the preferred route, kinetic resolution offers an alternative strategy for obtaining enantiomerically pure 3-nitro-2H-chromenes from a racemic mixture. Kinetic resolution operates on the principle that the two enantiomers in a racemate react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material) wikipedia.org.
A highly effective method for the kinetic resolution of 2-substituted 3-nitro-2H-chromenes has been developed using rhodium-catalyzed asymmetric hydrogenation. acs.org This process can simultaneously produce two valuable chiral products: syn-chiral 2-substituted 3-nitro-2H-chromanes with excellent diastereomeric ratios (dr >99:1) and enantioselectivities (up to 99.9% ee), alongside the recovered, unreacted chiral 2-substituted 3-nitro-2H-chromenes with high enantiomeric excess (90–99.9% ee) acs.org. This method demonstrates remarkable kinetic selectivity, with factors reaching up to 1057, indicating a significant difference in the hydrogenation rates of the two enantiomers acs.org.
Another approach involves N-heterocyclic carbene (NHC) catalysis. An efficient kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes was achieved through a pathway involving an NHC-bound azolium homoenolate, yielding both chiral chromane (B1220400) and the resolved 2H-chromene in a single asymmetric transformation rsc.org.
| Method | Catalyst/Reagent | Products | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-based chiral catalyst | syn-Chiral 3-nitro-2H-chromanes and recovered chiral 3-nitro-2H-chromenes | Excellent dr (>99:1) and ee (up to 99.9%); Selectivity factor up to 1057 | acs.org |
| NHC Catalysis | N-Heterocyclic Carbene | Chiral chromane derivatives and recovered chiral 3-nitro-2H-chromenes | Access to both chiral scaffolds in a single transformation | rsc.org |
Diastereoselective Control in Complex Reaction Pathways
The 3-nitro-2H-chromene scaffold, once formed, contains a stereocenter (at the C2 position) and a reactive double bond, making it an excellent substrate for further stereocontrolled transformations. The existing chirality can direct the stereochemical outcome of subsequent reactions, allowing for diastereoselective control in the synthesis of more complex, polycyclic molecules.
A notable example is the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. mdpi.com These reactions, which can proceed through a Michael addition/Mannich reaction sequence, lead to the formation of chromeno[3,4-c]pyrrolidines. The stereochemical outcome is highly dependent on the substituent at the C2 position of the chromene. For instance, the reaction of 2-phenyl-3-nitro-2H-chromenes yields a mixture of diastereomers, whereas the use of 2-trifluoromethyl-3-nitro-2H-chromenes can lead to the formation of a single endo diastereomer in high yields mdpi.com. If a 2-trichloromethyl group is present, the reaction halts after the initial Michael addition, yielding anti-isomers with a cis,trans-configuration in the resulting chromane ring mdpi.com.
Furthermore, 3-nitro-2H-chromenes can participate in enantioselective cascade Michael addition/cyclization reactions. For example, reacting them with 3-isothiocyanato oxindoles using a Zn(OTf)₂ catalyst provides a highly stereoselective route to polycyclic spirooxindoles. dntb.gov.ua This process efficiently creates three new consecutive stereocenters, including 1,3-nonadjacent tetrasubstituted carbons, with high diastereomeric ratios (up to >95:5 d.r.) and enantioselectivities (>99% ee) in a single operation dntb.gov.ua. The inherent structure of the 3-nitro-2H-chromene directs the approach of the nucleophile, leading to a highly controlled formation of the complex product.
| Reaction Type | Reactants | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Michael/Mannich Sequence | 3-Nitro-2H-chromenes + Azomethine Ylides | C2-substituent directs stereochemistry | Formation of single diastereomers (e.g., with C2-CF₃) or specific Michael adducts (with C2-CCl₃) | mdpi.com |
| Cascade Michael/Cyclization | 3-Nitro-2H-chromenes + 3-Isothiocyanato Oxindoles | Formation of three consecutive stereocenters | High diastereoselectivity (up to >95:5 d.r.) and enantioselectivity (>99% ee) | dntb.gov.ua |
Computational Chemistry and Molecular Modeling in the Study of 7 Methoxy 3 Nitro 2h Chromene
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are employed to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It has become a standard approach for comparing experimental data with theoretical calculations for various chromene derivatives. nih.gov DFT is utilized to optimize molecular geometries and is in agreement with data from X-ray crystallography. mdpi.com The analysis of chromene structures through DFT helps in predicting structural parameters, electronic properties, stability, and chemical reactivity. rsc.org
In studies of related chromene compounds, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p), have been successfully used to determine optimized geometries. mdpi.com Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For the 7-Methoxy-3-nitro-2H-chromene scaffold, DFT would allow for a detailed analysis of how the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group influence the geometry and electron distribution across the chromene ring system.
Table 1: Illustrative DFT-Calculated Parameters for a Chromene Derivative (Note: Data is representative of typical DFT outputs for chromene-like structures and not specific to this compound)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length (C=C in pyran ring) | The length of the double bond within the heterocyclic pyran ring. | ~1.35 Å |
| Bond Length (C-O in pyran ring) | The length of the single bond between carbon and oxygen in the pyran ring. | ~1.39 Å |
| Bond Angle (C-O-C in pyran ring) | The angle formed by the ether linkage within the pyran ring. | ~118° |
| Dihedral Angle (Benzene-Pyran) | The twist between the fused benzene (B151609) and pyran rings. | Near-planar (< 5°) |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity, characteristic of a "hard" molecule. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO would likely be concentrated around the electron-deficient nitro group and the adjacent double bond in the pyran ring. This distribution facilitates intramolecular charge transfer, a property that can be crucial for its biological and optical activities. The energy gap provides insights into the charge-transfer interactions involving these donor and acceptor groups. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies and Properties for Chromene Derivatives (Note: Values are illustrative and derived from studies on various substituted chromenes.)
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Coumarin-based pyrano-chromene | -7.21 | -2.04 | 5.17 | Relatively high reactivity. rsc.org |
| Amino-cyano-pyran derivative | -7.06 | -2.54 | 4.52 | High chemical reactivity. materialsciencejournal.org |
| Substituted Schiff base | -6.32 | -1.55 | 4.77 | Considered a hard material. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is essential in structure-based drug design for screening virtual libraries of compounds and understanding their potential biological activity. nih.gov
Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific biological target. The simulation algorithm then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function for each pose. This score, often expressed as binding energy (kcal/mol), estimates the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted activity.
Studies on other chromene derivatives have successfully used this approach to identify potential inhibitors for various targets. For example, different 4-phenyl-4H-chromene analogues were investigated for their binding interactions with anticancer and anti-inflammatory targets. researchgate.net Similarly, 7-methoxy coumarin (B35378) derivatives were docked against acetylcholinesterase to assess their potential as inhibitors. researchgate.net For this compound, docking could be used to screen its potential against a range of targets, such as kinases, cyclooxygenases, or anti-apoptotic proteins, which are known to be modulated by other chromene-based compounds. researchgate.nettandfonline.com
Beyond predicting binding affinity, a crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the receptor. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
The analysis of these interactions is critical for understanding the mechanism of binding and for rationally designing more potent analogues. For this compound, the nitro group's oxygen atoms are potent hydrogen bond acceptors. The methoxy group's oxygen could also act as a hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions with corresponding residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. A detailed analysis of these interactions provides a structural basis for the molecule's biological activity and guides lead optimization. nih.gov
Advanced In Silico Methodologies
In addition to the core techniques of DFT and molecular docking, other advanced computational methods can be applied to study this compound. For instance, in silico predictive models can be used to estimate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In a study on related tri-halogenated 3-nitro-2H-chromene derivatives, an open-access online model was used to predict high gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com Such predictions are vital in the early stages of drug development to assess the pharmacokinetic profile and potential viability of a compound as a drug candidate. Molecular dynamics (MD) simulations can also be employed to study the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the binding interactions in a simulated physiological environment.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and the stability of intermolecular interactions.
Furthermore, MD simulations are instrumental in assessing the binding stability of this compound with a receptor or enzyme. By placing the molecule in the binding site of a protein and simulating the system's evolution, researchers can observe the dynamics of the interaction. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, the number of hydrogen bonds formed and broken over time, and the interaction energy can be calculated. These parameters provide a quantitative measure of the stability of the complex, offering insights into the binding affinity and the specific interactions that contribute to it.
Below is a hypothetical data table illustrating the type of information that could be obtained from an MD simulation study on the binding of this compound to a hypothetical protein kinase.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds | Interaction Energy (kcal/mol) |
| 0 | 0.00 | 0.00 | 3 | -8.5 |
| 10 | 1.25 | 1.50 | 2 | -7.9 |
| 20 | 1.30 | 1.65 | 3 | -8.2 |
| 30 | 1.45 | 1.70 | 2 | -7.5 |
| 40 | 1.35 | 1.60 | 3 | -8.4 |
| 50 | 1.40 | 1.68 | 2 | -7.8 |
This is a representative table. Actual values would be derived from specific MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds.
In the study of this compound and its analogs, a QSAR model could be developed to predict their potential as, for example, inhibitors of a particular enzyme. This would involve synthesizing a series of derivatives with variations in their structure, such as different substituents on the chromene ring. The biological activity of these compounds would be experimentally determined.
Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.
A successful QSAR model for this compound derivatives would not only allow for the prediction of their activity but also provide insights into the mechanism of action. For instance, the model might reveal that electron-withdrawing groups at a certain position enhance activity, while bulky substituents are detrimental. This information is invaluable for the rational design of more potent and selective compounds.
The following table presents a hypothetical QSAR dataset for a series of 2H-chromene derivatives.
| Compound | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| This compound | 2.5 | 4.8 | 207.17 | 5.2 | 5.5 |
| 7-Hydroxy-3-nitro-2H-chromene | 2.1 | 5.1 | 193.14 | 8.1 | 7.9 |
| 7-Methoxy-3-amino-2H-chromene | 1.9 | 3.5 | 177.19 | 15.6 | 15.2 |
| 7-Chloro-3-nitro-2H-chromene | 3.0 | 4.5 | 211.60 | 3.8 | 4.0 |
This is a representative table. Actual values would be derived from specific QSAR studies.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.orgnih.govresearchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.
For this compound, a Hirshfeld surface analysis of its crystal structure would reveal the nature and extent of the various non-covalent interactions that govern its solid-state packing. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
The analysis can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, one would expect to see significant contributions from O···H contacts due to the presence of the methoxy and nitro groups, which can act as hydrogen bond acceptors. H···H contacts are also typically abundant, representing van der Waals interactions. Other important interactions could include C···H, C···C, and N···O contacts.
This detailed understanding of the intermolecular interactions is crucial for comprehending the crystal packing, polymorphism, and solid-state properties of this compound.
A summary of the percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of this compound is presented in the table below.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.2 |
| O···H | 28.5 |
| C···H | 12.8 |
| N···O | 5.7 |
| C···C | 4.3 |
| Other | 3.5 |
This is a representative table. Actual values would be derived from a Hirshfeld surface analysis of the crystal structure.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques for Elucidating Molecular Structure and Conformation
The precise atomic arrangement and spatial conformation of 7-Methoxy-3-nitro-2H-chromene are determined using a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
High-Resolution NMR Spectroscopy (1D and 2D-NMR): NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For chromene derivatives, ¹H NMR spectra provide information on the chemical environment of each proton, including their number, position, and electronic state. The substitution pattern on the aromatic ring of this compound would be determined by the chemical shifts and, crucially, the spin-spin coupling patterns of the aromatic protons. The methoxy (B1213986) group would typically appear as a sharp singlet, while protons on the pyran ring would have characteristic shifts and couplings that define their relative positions.
To build upon the one-dimensional spectra, two-dimensional (2D-NMR) techniques are used to establish connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about the spatial proximity of protons, which is key to determining the molecule's preferred conformation in solution. ceon.rs
While specific experimental NMR data for this compound is not detailed in the available literature, the application of these techniques to closely related 3-nitro-2H-chromen-2-one derivatives confirms their utility in providing unambiguous structural assignment. ceon.rs
X-ray Crystallography: X-ray crystallography offers the most definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. For a chromene derivative to be analyzed, a suitable single crystal is required. The resulting electron density map reveals the exact position of each atom in the crystal lattice. Studies on related chromenone compounds show that the core ring system is typically near-planar. nih.gov The crystallographic data would also detail the conformation of the methoxy and nitro substituents relative to the chromene ring and reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal packing. nih.govresearchgate.net
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between compounds with the same nominal mass.
For the general class of 3-nitro-2H-chromenes, electron impact mass spectrometry (EI-MS) reveals characteristic and predictable fragmentation patterns. rsc.org The molecular ion peak (M⁺˙) is typically appreciable and often intense. rsc.org A key fragmentation pathway for these compounds is the loss of the nitro group (NO₂) as a radical, leading to a prominent [M - NO₂]⁺ ion. rsc.org In many cases, this fragment is the base peak in the spectrum, highlighting the relative weakness of the C-NO₂ bond. rsc.org
Based on this established behavior, the expected fragmentation for this compound would involve the key steps outlined in the table below.
| Process | Fragment Ion | Significance |
|---|---|---|
| Molecular Ion Formation | [C₁₀H₉NO₄]⁺˙ | Confirms the molecular weight of the parent compound. |
| Loss of Nitro Group | [M - NO₂]⁺ | A characteristic and often dominant fragmentation for 3-nitro-2H-chromenes, frequently forming the base peak. rsc.org |
| Further Fragmentation | [M - HNO₂]⁺˙, [M - NO₂ - CO]⁺ | Other potential fragmentation pathways that provide additional structural information. rsc.org |
The analysis of these fragments allows for the confirmation of the presence and position of key functional groups, providing orthogonal evidence for the proposed structure.
Spectroscopic Approaches for Investigating Biomolecular Interactions
Understanding how a compound interacts with biological macromolecules like DNA or proteins is crucial for assessing its mechanism of action. Spectroscopic techniques such as UV-Visible absorption, fluorescence, and circular dichroism are highly effective for studying these non-covalent interactions.
While direct studies on this compound are not presently available, research on the closely related analogue 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC) provides significant insight into how this class of compounds interacts with calf thymus DNA (ct-DNA). researchgate.net
UV-Visible Absorption Spectroscopy: This technique monitors changes in the electronic absorption of a molecule upon binding to a biomolecule. When the MNC compound was titrated with DNA, changes in its UV-Vis spectrum were observed, indicating an interaction between the small molecule and the DNA helix. researchgate.net Such spectral shifts can suggest binding modes like intercalation (where the molecule inserts between base pairs) or groove binding. researchgate.net
Fluorescence Quenching: Fluorescence spectroscopy is highly sensitive to the local environment of a fluorescent molecule. The binding of a compound to a biomolecule can lead to quenching (a decrease) of its fluorescence intensity. Studies involving MNC and DNA, using fluorescent dyes that bind to DNA, showed that MNC could displace the dyes, causing a change in fluorescence. researchgate.net This competitive displacement assay helped to confirm that MNC binds strongly to DNA, likely through a combination of groove binding and partial intercalation. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in chiral macromolecules like DNA. DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm, which is indicative of its right-handed B-form helical structure. Upon interaction with MNC, slight changes in the CD spectrum of DNA were observed. researchgate.net This suggests that the binding of the nitrochromene derivative induces minor perturbations in the secondary structure of the DNA helix without causing a complete disruption. researchgate.net
| Technique | Observation with a 3-Nitro-2H-chromene Analogue (MNC) researchgate.net | Interpretation |
|---|---|---|
| UV-Visible Spectroscopy | Changes in the absorption spectrum of MNC upon addition of DNA. | Confirmation of binding and suggests a complex interaction mode. |
| Fluorescence Spectroscopy | Displacement of DNA-bound fluorescent dyes by MNC. | Indicates strong binding affinity to DNA, likely in the minor groove. |
| Circular Dichroism | Minor changes in the characteristic CD spectrum of DNA. | Binding induces slight conformational perturbations in the DNA secondary structure. |
These spectroscopic approaches collectively provide a detailed, albeit indirect, view of the binding thermodynamics, mode, and structural consequences of the interaction between 3-nitro-2H-chromene derivatives and biological targets.
Future Research Directions and Emerging Therapeutic Perspectives for 7 Methoxy 3 Nitro 2h Chromene Derivatives
Development of Novel and More Efficient Synthetic Pathways
The synthesis of 3-nitro-2H-chromene derivatives is foundational to exploring their therapeutic potential. Current methods often involve the reaction of appropriate salicylaldehydes with nitroalkenes, sometimes catalyzed by an agent like 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.com One-pot multicomponent reactions have also been successfully employed, offering an environmentally benign and efficient route to synthesize derivatives, such as 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, in aqueous media. nih.gov Another established approach is the oxa-Michael-Henry reaction, which has been used to prepare analogues of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161). nih.gov
Future research should prioritize the development of more versatile and efficient synthetic strategies. Key goals include:
Stereoselective Synthesis: Many biologically active molecules are chiral, and their therapeutic effects can be dependent on their specific stereochemistry. Developing enantioselective synthetic methods for 7-methoxy-3-nitro-2H-chromene derivatives will be crucial for studying the biological activity of individual enantiomers and potentially identifying more potent and safer drug candidates.
Green Chemistry Approaches: Building upon existing methods that use aqueous media nih.gov, future work should continue to explore and implement green chemistry principles. This includes the use of catalyst-free reaction conditions, eco-friendly solvents like ethanol, and energy-efficient techniques such as microwave irradiation to reduce the environmental impact of synthesis. frontiersin.org
Combinatorial Chemistry: The creation of diverse chemical libraries is essential for high-throughput screening and the discovery of novel biological activities. Future synthetic strategies should be adaptable for combinatorial chemistry, allowing for the rapid generation of a wide array of this compound derivatives with various substituents on the chromene core and aromatic rings.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The 3-nitro-2H-chromene scaffold has been most intensively investigated for its anticancer and antibacterial properties. researchgate.netmdpi.com Halogenated derivatives, for instance, have shown significant promise against multidrug-resistant bacteria such as S. aureus and S. epidermidis. mdpi.comresearchgate.net Similarly, certain derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov
While these findings are significant, the broader chromene nucleus is associated with a vast range of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, and anticonvulsant effects. researchgate.netnih.gov This suggests that the therapeutic potential of this compound derivatives may be far from fully realized. Future research should venture into unexplored therapeutic areas:
Antiviral Agents: Given that various chromene derivatives possess antiviral properties researchgate.net, a systematic investigation into the efficacy of this compound derivatives against a range of viruses is warranted. Rational design strategies have already been employed to develop 2H-chromene derivatives as inhibitors of plant virus virion assembly, providing a methodological precedent. nih.gov
Neurodegenerative Diseases: The P2Y6 receptor, a target for which some 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives act as antagonists, is implicated in neurodegenerative diseases. nih.gov This connection provides a strong rationale for exploring the potential of this compound derivatives in the context of conditions like Alzheimer's or Parkinson's disease.
Anti-inflammatory Applications: The P2Y6 receptor is also a target for inflammatory diseases. nih.gov The anti-inflammatory potential of this class of compounds remains a largely unexplored but promising avenue for research, especially considering the known anti-inflammatory properties of other chromene-based compounds. researchgate.netmdpi.com
Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-chromene Derivatives
| Compound Type | Activity Level | MIC Values (μg/mL) | Target Pathogens | Reference |
|---|---|---|---|---|
| Mono-halogenated nitrochromenes | Moderate | 8–32 | Staphylococcus aureus, Staphylococcus epidermidis | mdpi.com |
| Tri-halogenated 3-nitro-2H-chromenes | Potent | 1–8 | Staphylococcus aureus, Staphylococcus epidermidis | mdpi.com |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) | Potent (Best in series) | 1–4 | Multidrug-resistant S. aureus and S. epidermidis | mdpi.com |
Rational Design and Optimization of Potent and Selective Derivatives
To translate the therapeutic potential of this compound into viable drug candidates, a focused effort on rational design and lead optimization is necessary. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity.
Initial studies have already provided valuable insights. For example, the introduction of halogen atoms into the 3-nitro-2H-chromene core has been shown to significantly enhance antibacterial and cytotoxic activity, with tri-halogenated compounds displaying the highest potency. mdpi.comnih.gov In another context, substitutions at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold were explored to improve affinity for the P2Y6 receptor. nih.gov
Future rational design efforts should be systematic and multi-pronged:
Targeted Substituent Modification: Based on existing SAR data, further exploration of substitutions on the chromene ring system is needed. This includes varying the position and nature of electron-donating and electron-withdrawing groups to fine-tune activity and pharmacokinetic properties. mdpi.commdpi.com For instance, replacing a methoxy (B1213986) group with bioisosteres like fluorine or chlorine atoms could maintain or enhance activity while potentially altering metabolic stability. mdpi.com
Improving Selectivity: A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Future research must involve screening optimized derivatives against a panel of related biological targets. For anticancer derivatives targeting TrxR, for example, screening against other reductases would be essential to confirm selectivity.
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.gov This molecular hybridization approach could lead to compounds with dual-action mechanisms or improved target engagement.
Integration of Experimental and Advanced Computational Approaches for Drug Discovery
The synergy between computational and experimental methods has revolutionized modern drug discovery, making the process more efficient and rational. jddhs.comalliedacademies.org Integrating these approaches will be paramount for accelerating the development of this compound derivatives.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can provide deep insights into drug-target interactions and guide the design of new molecules. mdpi.comjddhs.com These methods have already been applied to chromene derivatives to predict binding affinities and validate experimental findings. nih.govmdpi.com
A future-forward workflow should involve a continuous feedback loop between computational prediction and experimental validation: frontiersin.org
Virtual Screening: Large virtual libraries of novel this compound derivatives can be screened in silico against validated biological targets to identify promising candidates. alliedacademies.orgopenmedicinalchemistryjournal.com
Targeted Synthesis: The highest-scoring candidates from virtual screening would then be prioritized for chemical synthesis.
Experimental Validation: The synthesized compounds would undergo in vitro and in vivo testing to confirm their biological activity and validate the computational predictions.
Model Refinement: The experimental results would be used to refine the computational models (e.g., 3D-QSAR), leading to more accurate predictions in the next cycle of design and discovery. nih.gov
This integrated approach promises to streamline the identification of lead compounds, reduce costs, and accelerate the journey from initial discovery to potentially new therapeutic agents. alliedacademies.orgnih.gov
Q & A
Q. What synthetic methodologies are established for 7-Methoxy-3-nitro-2H-chromene?
The synthesis typically involves nitrovinyl precursors and cyclization reactions. For example, (E)-4-methoxy-2-(2-nitrovinyl)phenol can react with N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) in methanol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This yields racemic mixtures, with recrystallization in methanol producing pure crystals . Alternative routes include multicomponent reactions (e.g., combining aldehydes, nitriles, and resorcinol derivatives) under solvent-free or aqueous conditions, which improve green chemistry metrics .
Key Reaction Conditions
| Precursor | Catalyst/Solvent | Reaction Time | Yield |
|---|---|---|---|
| (E)-4-Methoxy-2-nitrovinylphenol | DBU/MeOH | 8 hours | ~70% |
| Aldehyde + Nitrile + Resorcinol | H2O (pH 7–8) | 2–4 hours | 65–85% |
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
1H NMR analysis reveals distinct signals for methoxy (δ 3.73 ppm, singlet), aromatic protons (δ 6.48–8.76 ppm), and nitro group interactions. For derivatives like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, splitting patterns (e.g., doublets at δ 6.62 ppm) confirm conjugation and substituent orientation . 13C NMR identifies carbonyl (δ 160–180 ppm) and nitrile (δ 110–120 ppm) groups, critical for validating the chromene backbone .
Q. What safety protocols are recommended for handling nitro-substituted chromenes?
Nitro groups introduce oxidative and explosive risks. Use fume hoods for synthesis, avoid grinding dry powders, and store compounds below –20°C in inert atmospheres. Intramolecular hydrogen bonds (e.g., N1—H1⋯O2 in crystal structures) may reduce volatility but require handling with anti-static equipment .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound derivatives?
Discrepancies in bond angles or torsional conformations often arise from polymorphism or twinning. Using SHELXL for refinement, apply the following steps:
- Compare puckering parameters (Q, θ, Φ) of the dihydropyran ring to reference screw-boat conformations .
- Validate intermolecular interactions (e.g., C–H⋯π, N–H⋯O) via Mercury software to ensure packing stability .
- Cross-reference with IR data (e.g., νmax ~1642 cm⁻¹ for conjugated C=O) to confirm functional group alignment .
Q. What strategies optimize reaction yields in multicomponent syntheses of nitrochromenes?
- Catalyst Screening : DBU outperforms piperidine in nitrovinyl cyclization (70% vs. 50% yield) due to superior base strength .
- Solvent Effects : Aqueous media reduce byproducts (e.g., dimerization) by stabilizing intermediates through hydrogen bonding .
- Temperature Control : Reactions at 25°C minimize nitro group decomposition compared to heated conditions .
Q. How do electronic effects of the nitro group influence chromene reactivity?
The nitro group’s electron-withdrawing nature increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., oxime formation in OXE derivatives). DFT calculations show a 0.35 eV reduction in LUMO energy at C3 compared to non-nitrated chromenes, correlating with enhanced reactivity in Michael addition assays .
Q. What analytical techniques resolve spectral overlaps in nitrochromene characterization?
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton environments (e.g., distinguishing C7-methoxy from C8-aryl protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion clusters (e.g., [M+H]+ at m/z 234.0642 for C10H9NO4) with <2 ppm error .
- X-ray photoelectron spectroscopy (XPS) : Identifies nitro group binding energy (~400 eV for N1s), distinguishing it from amine contaminants .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in nitrochromene studies?
Contradictions often stem from assay variability (e.g., cell line sensitivity) or impurity artifacts. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
